molecular formula C10H6N2O4 B1194981 1,7-Dinitronaphthalene CAS No. 24824-25-7

1,7-Dinitronaphthalene

Cat. No. B1194981
CAS RN: 24824-25-7
M. Wt: 218.17 g/mol
InChI Key: ZAIDGMWHINKYFA-UHFFFAOYSA-N
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Description

1,7-Dinitronaphthalene is a chemical compound with the molecular formula C10H6N2O4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two nitro groups are added at the 1 and 7 positions of the naphthalene ring .


Synthesis Analysis

The synthesis of dinitronaphthalene compounds, including 1,7-Dinitronaphthalene, can be achieved through the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . A catalyst such as Ni(CH3COO)2·4H2O can enhance the reaction . The conversion of 1-nitronaphthalene is 33.10% with selectivity to 1,5-DNN, 1,3-DNN, 1,4-DNN, and 1,8-DNN .


Molecular Structure Analysis

The molecular structure of 1,7-Dinitronaphthalene consists of a naphthalene core with two nitro groups attached at the 1 and 7 positions . The molecule has a total of 23 bonds, including 17 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 4 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 nitro groups (aromatic) .


Chemical Reactions Analysis

The nitration reaction of 1-nitronaphthalene with NO2 is the primary chemical reaction involved in the synthesis of 1,7-Dinitronaphthalene . The selectivity of the reaction towards different isomers of dinitronaphthalene (1,5-DNN, 1,3-DNN, 1,4-DNN, and 1,8-DNN) varies with reaction conditions .

Scientific Research Applications

  • Electrochemical Behavior and Detection : The polarographic and voltammetric behavior of dinitronaphthalenes, including 1,5-Dinitronaphthalene, has been investigated for submicromolar concentration determination. This suggests potential applications in analytical chemistry for detecting and quantifying such compounds (Shanmugam, Barek, & Zima, 2004).

  • Chemical Structure and Electron Affinities : Research on the chemical structure and electron affinities of dinitronaphthalene isomers, including 1,7-Dinitronaphthalene, has been conducted. This knowledge is crucial for understanding the chemical and physical properties of these compounds, which can be applied in various chemical processes and material sciences (Bozkaya & Schaefer, 2010).

  • Preparation Methods : Studies have been conducted on the preparation of dinitronaphthalene compounds, including 1,7-Dinitronaphthalene, highlighting mild, environmentally benign, and economical methods for their synthesis. These methods are important for the industrial production of these compounds (You et al., 2015).

  • Luminescence Properties : The luminescence properties of dinitronaphthalenes, such as 1,4-Dinitronaphthalene, have been studied. While not directly related to 1,7-Dinitronaphthalene, this research could indicate potential applications in materials science, particularly in the development of luminescent materials (Jain & Misra, 1981).

  • Electron Spin Resonance : Research into the electron spin resonance spectra of various dinitronaphthalene anion radicals, including 1,5-Dinitronaphthalene, can provide insights into the electronic properties of these compounds. This knowledge is valuable for materials science, particularly in areas related to semiconductors and conductive materials (Fischer & Mcdowell, 1965).

  • Photocatalytic Oxidation : Studies on the photocatalytic oxidation of dinitronaphthalenes indicate potential applications in environmental remediation and the development of photocatalysts (Bekbolet et al., 2009).

Safety And Hazards

1,7-Dinitronaphthalene is considered hazardous. It is suspected of causing genetic defects and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment and proper disposal methods .

properties

IUPAC Name

1,7-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-4-7-2-1-3-10(12(15)16)9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIDGMWHINKYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179524
Record name 1,7-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dinitronaphthalene

CAS RN

24824-25-7
Record name 1,7-Dinitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24824-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dinitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
HH Hodgson, ER Ward - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
634 Craig: Absorption Spectra of Acridines. above; the compound, recrystallised successively from toluene and 80% aqueous acetone, was obtained in rectangular prisms with facets, …
Number of citations: 3 pubs.rsc.org
J Yan, W Ni, K You, T Duan, R Deng, Y Chen… - Research on Chemical …, 2021 - Springer
A simple and efficient method for liquid-phase catalytic nitration of 1-nitronaphthalene with NO 2 to 1,5-dinitronaphthalene under mild conditions has been developed. The results …
Number of citations: 8 link.springer.com
ER Ward, CD Johnson, LA Day - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… The completion of the present investigation leaves only the products arising from 1 : 7-dinitronaphthalene (via 2-nitronaphthalene) to be precisely identified and estimated, although …
Number of citations: 17 pubs.rsc.org
DC Morrison - The Journal of Organic Chemistry, 1962 - ACS Publications
6-Nitro-l, 4-naphthaquinone 4-oxime. While cooling to5-10, 5 g.(0.023 mole) of 1, 7-dinitronaphthalene was added slowly, with stirring, to 100 ml. of 30% oleum and the solu-tion left 19 …
Number of citations: 1 pubs.acs.org
A Hardy, ER Ward, LA Day - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… ~-NITRO-~-NAPHTHYLAMINE was first prepared by Vesely and Dvorak by partial reduction of 1 : 7-dinitronaphthalene (cf. Barltrop and MacPhee 5, : the product was impure and the …
Number of citations: 2 pubs.rsc.org
ER Ward, TM Coulson, JG Hawkins - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… and Ind., 1953,542, where a preliminary account was given) that Hodgson and Turner's " 2 : 3-dinitronaphthalene " was a variable mixture of 1 : 6- and 1 : 7-dinitronaphthalene, and that …
Number of citations: 3 pubs.rsc.org
U Bozkaya, HF Schaefer III - Molecular Physics, 2010 - Taylor & Francis
Dinitroaromatics have a long scientific history, with very recent (eg SF Nelsen, MN Weaver and JP Telo, J. Phys. Chem. A 113, 7730 (2009)) important contributions. The electron …
Number of citations: 5 www.tandfonline.com
HH Hodgson, ER Ward - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… - and 1 : 7-dinitrotoluene-p-suZ~hon-2-na~hthaZides were established by hydrolysis to the amine followed by its diazotisation and deamination to the known 1 : 7-dinitronaphthalene (cf. …
Number of citations: 0 pubs.rsc.org
RN Boyd, AA Reidlinger - Journal of The Electrochemical Society, 1960 - iopscience.iop.org
The polarographic reduction of mono‐and dinitronaphthalenes was studied in buffered solutions at four different pH values. The relative wave heights of the multiple waves could be …
Number of citations: 14 iopscience.iop.org
HH Hodgson, RE Dean - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
1:~-DINITRO-~-NAPHTHYLAMINE is readily diazotised by Hodgson and Walker’s method (J., 1933, 1620)’and 2-chloro-, 2-bromo-, and 2-iodo-1: 7-dinitronaphthalene are ‘obtained by …
Number of citations: 0 pubs.rsc.org

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